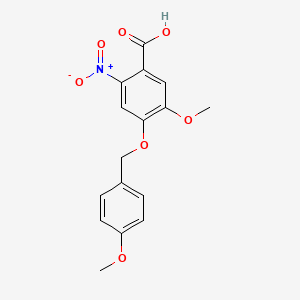

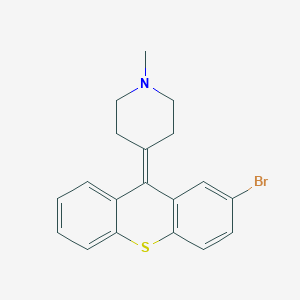

![molecular formula C38H44O8 B3028229 4-[14-Hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid CAS No. 173867-04-4](/img/structure/B3028229.png)

4-[14-Hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid

Vue d'ensemble

Description

CID 73208642 is a natural product found in Garcinia hanburyi with data available.

Applications De Recherche Scientifique

Antitumor Activity

Gambogellic Acid has demonstrated potent antitumor activity. It is traditionally used in herbal medicine due to its anti-inflammatory and hemostatic properties. GA-producing Garcinia plants are found in Southern China, Vietnam, Cambodia, and Thailand. The gamboge resin, containing GA, is used both as a coloring material and a therapeutic drug in traditional Chinese medicine . Researchers have explored GA and its derivatives as potential antineoplastic drugs. These compounds show promise in inducing apoptosis (programmed cell death) in cancer cells, making them attractive candidates for cancer therapy .

Structural Modification and Derivatives

GA has some limitations, including poor water solubility, low bioavailability, and adverse effects. To address these shortcomings, scientists have designed and prepared numerous GA derivatives. These modifications aim to enhance water solubility, bioavailability, and stability. By altering the structure of GA, researchers have developed active derivatives with improved properties. These modifications provide a reference for further clinical applications and drug development .

Polymer Prodrugs

GA derivatives have been explored as polymer prodrugs. These prodrugs combine the therapeutic properties of GA with the advantages of polymer carriers. Polymer prodrugs improve drug delivery, enhance solubility, and prolong drug release. They offer a promising approach for targeted cancer therapy and controlled drug administration .

Other Potential Applications

Beyond antitumor activity, GA and its derivatives have shown potential in other areas:

- Antiviral and Antibacterial Activity : Preliminary research suggests GA’s potential in combating infections .

Conclusion

Gambogellic Acid and its derivatives hold promise as antineoplastic agents and offer potential in various therapeutic areas. Further research and clinical trials are essential to fully explore their applications and safety profiles . If you need more detailed information on any specific aspect, feel free to ask!

Mécanisme D'action

Target of Action

Gambogellic Acid exerts its antitumor effects as a novel class of enhancer of zeste homolog 2 inhibitors . It prevents cancer cell proliferation by inducing apoptosis, ferroptosis, and necroptosis and controlling the cell cycle as well as autophagy .

Mode of Action

Gambogellic Acid significantly inhibits the activity of Enterococcus faecalis UPPS (Efa UPPS), an essential enzyme required for bacterial cell wall formation . It occupies the substrate binding pocket of Efa UPPS with micro-molar binding affinity, preventing the natural substrates farnesyl diphosphate (FPP) from entering .

Biochemical Pathways

Gambogellic Acid regulates PI3K/Akt/NF-kβ signaling pathways . It upregulates pro-apoptotic genes (Bax, p53, DIO-1, SRC-3) and downregulates apoptosis inhibitory genes (Bcl-2, NF-κB, surviving, TfR), causing cell cycle arrest, telomerase inhibition, downregulation of the AKT signal pathway, and the inhibition of AKT phosphorylation .

Pharmacokinetics

The pharmacokinetics of Gambogellic Acid has been studied in rats. The AUC0∞ values of Gambogellic Acid nanosuspension were 4.73 times greater than Gambogellic Acid solution . This indicates that the nanosuspension reservoir was formed in circulation, released the drug slowly, and prolonged circulation time in vivo .

Result of Action

Gambogellic Acid has significant antiproliferative effects on different types of cancer . It prevents cancer cell proliferation by inducing apoptosis, ferroptosis, and necroptosis and controlling the cell cycle as well as autophagy . It also hinders tumor cell invasion and metastasis by downregulating metastasis-related proteins .

Action Environment

Gambogellic Acid’s efficacy can be influenced by environmental factors such as its water solubility, bioavailability, stability, and adverse drug effects . A large number of Gambogellic Acid derivatives have been designed and prepared to improve these shortcomings .

Propriétés

IUPAC Name |

4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44O8/c1-18(2)9-10-23-31-27(24-17-36(8,44-31)13-12-22(24)19(3)4)30(40)28-29(39)25-15-21-16-26-35(6,7)46-37(33(21)41,14-11-20(5)34(42)43)38(25,26)45-32(23)28/h9,11,15,21-22,24,26,40H,3,10,12-14,16-17H2,1-2,4-8H3,(H,42,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYMXCXFPJLTOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C7CC(O2)(CCC7C(=C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 73208642 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main biological activities reported for Gambogellic Acid?

A1: Gambogellic Acid, a caged xanthone isolated from the resin of Garcinia hanburyi, has shown promising in vitro antitumor activity. Studies have demonstrated its inhibitory effect against various human cancer cell lines, including human hepatoma carcinoma (SMMC-7221) and human lung adenocarcinoma (A549) cells. [, , ].

Q2: How does the structure of Gambogellic Acid compare to other similar compounds found in Garcinia hanburyi?

A2: Gambogellic Acid is structurally related to other caged xanthones found in Garcinia hanburyi, such as Gambogic Acid. Researchers have synthesized derivatives of Gambogic Acid, including 33-chlorogambogellic acid and 33,37-dichloro-gambogellic acid, to investigate structure-activity relationships. Notably, these chlorinated derivatives exhibited greater anticancer activity compared to the parent Gambogic Acid []. This highlights the potential of structural modifications in enhancing the biological activity of these compounds.

Q3: Have there been any studies investigating the presence and quantity of Gambogellic Acid in different sources of Garcinia hanburyi?

A3: Yes, researchers have developed improved High-Performance Liquid Chromatography (HPLC) methods to quantify Gambogellic Acid and other related caged xanthones in Garcinia hanburyi samples []. This method enabled the analysis of gamboges from different geographical origins, revealing variations in the chemical profiles and content of these bioactive compounds. Such analytical techniques are crucial for quality control and standardization of herbal medicines containing Gambogellic Acid.

Q4: What is the isolation process of Gambogellic Acid from its natural source?

A4: Gambogellic Acid, along with other related compounds, has been successfully isolated from the resin of Garcinia hanburyi using chromatographic techniques. Researchers commonly employ silica gel and octadecyl silane (ODS) chromatography for the separation and purification of these compounds []. The use of supercritical carbon dioxide fluid extraction has also been reported as a method for obtaining Gambogellic Acid from gamboge [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

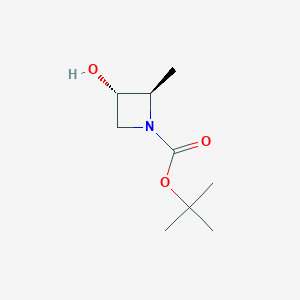

![tert-butyl N-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B3028156.png)

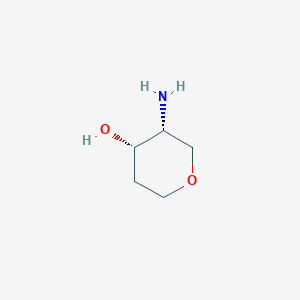

![3-(tert-Butoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3028157.png)

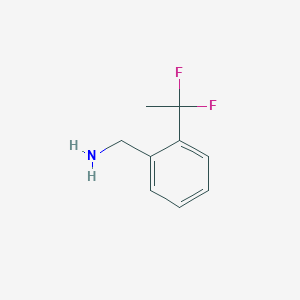

![Methyl 3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3028159.png)

![Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B3028160.png)

![3-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3028162.png)

![potassium;[(Z)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B3028166.png)